molecular formula C27H26N2O4 B11504405 4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate

4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate

Cat. No.: B11504405
M. Wt: 442.5 g/mol
InChI Key: ZYXMJPUTWGUMEF-UHFFFAOYSA-N
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Description

4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate involves a multi-step process. One common method involves the condensation of 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and polymers.

Mechanism of Action

The mechanism of action of 4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9,9-Dimethyl-11-oxo-7,7a,8,9,10,11-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate stands out due to its unique structure, which imparts specific chemical and physical properties

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

[4-(9,9-dimethyl-11-oxo-7,7a,8,10-tetrahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C27H26N2O4/c1-15(30)33-22-10-7-16(12-23(22)32-4)24-25-17-6-5-11-28-18(17)8-9-19(25)29-20-13-27(2,3)14-21(31)26(20)24/h5-12,20,29H,13-14H2,1-4H3

InChI Key

ZYXMJPUTWGUMEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=C3C(CC(CC3=O)(C)C)NC4=C2C5=C(C=C4)N=CC=C5)OC

Origin of Product

United States

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